Malyl-coenzyme A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

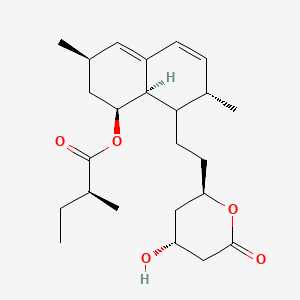

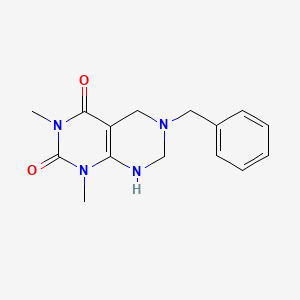

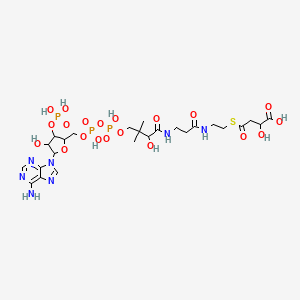

Malyl-CoA, also known as malyl-coenzyme A or L-malyl-CoA, belongs to the class of organic compounds known as (r)-3-hydroxyacyl coas. These are organic compounds containing a (R)-3-hydroxyl acylated coenzyme A derivative. Thus, malyl-CoA is considered to be a fatty ester lipid molecule. Malyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Malyl-CoA has been primarily detected in urine. Within the cell, malyl-CoA is primarily located in the cytoplasm.

Scientific Research Applications

Coenzyme A Biosynthesis in Plants

Coenzyme A (CoA), essential for various synthetic and degradative reactions, is synthesized from pantothenate in a five-step process. The biosynthesis in plants, particularly in Arabidopsis thaliana, involves a series of enzymes: pantothenate kinase (AtCoaA), 4′-phosphopantothenoylcysteine synthetase (AtCoaB), 4′-phosphopantothenoylcysteine decarboxylase (AtCoaC), 4′-phosphopantetheine adenylyltransferase (AtCoaD), and dephospho-coenzyme A kinase (AtCoaE). These enzymes, working in concert, effectively reconstitute the pathway from pantothenate to CoA in vitro, highlighting the critical role of CoA in plant metabolism (Kupke, Hernández-Acosta, & Culiáñez-Macià, 2003).

Conformational Changes in Malyl-CoA Lyase

Malyl-coenzyme A lyase (MCL), a carbon-carbon bond lyase, undergoes significant conformational changes upon substrate binding. This enzyme, crucial in multiple carbon metabolic pathways, has been studied in the thermophilic bacterium Roseiflexus castenholzii. The crystal structures of MCL in apo- and oxalate-bound forms offer insights into the enzyme's reaction mechanism and multifunctionality across different carbon metabolic pathways, revealing the importance of MCL's conformational flexibility (Tang et al., 2019).

Enhancing Intracellular Availability of Malonyl-CoA

A study focusing on Escherichia coli demonstrated the use of genome-scale metabolic network modeling to increase intracellular malonyl-CoA levels, a crucial precursor for biosynthesizing various compounds like polyketides and flavonoids. This approach involved genetic interventions to direct carbon flux towards malonyl-CoA, resulting in enhanced production of plant-specific secondary metabolites. This research highlights the potential of manipulating metabolic pathways for improved biosynthesis of valuable compounds (Xu et al., 2011).

Signalling Functions of Coenzyme A and Derivatives

CoA and its thioester derivatives, including malonyl-CoA, play a significant role in regulating cellular metabolism. This review summarizes the knowledge on the extracellular and intracellular signaling functions of CoA/CoA thioesters, pointing to their crucial roles in metabolic regulation and potential future research directions (Davaapil, Tsuchiya, & Gout, 2014).

Role in Fatty Acid Metabolism

Acetyl-coenzyme A carboxylases (ACCs) play a vital role in fatty acid metabolism, catalyzing the formation of malonyl-CoA. ACCs are targets for drug development against obesity and diabetes, and their study provides insights into the biochemical mechanisms of fatty acid synthesis and potential therapeutic interventions (Tong, 2005).

properties

CAS RN |

2043-93-8 |

|---|---|

Molecular Formula |

C25H40N7O20P3S |

Molecular Weight |

883.6 g/mol |

IUPAC Name |

4-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C25H40N7O20P3S/c1-25(2,19(37)22(38)28-4-3-14(34)27-5-6-56-15(35)7-12(33)24(39)40)9-49-55(46,47)52-54(44,45)48-8-13-18(51-53(41,42)43)17(36)23(50-13)32-11-31-16-20(26)29-10-30-21(16)32/h10-13,17-19,23,33,36-37H,3-9H2,1-2H3,(H,27,34)(H,28,38)(H,39,40)(H,44,45)(H,46,47)(H2,26,29,30)(H2,41,42,43) |

InChI Key |

HJQWLHMLMCDAEL-NALABAGVSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C[C@@H](C(=O)O)O)O |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O |

physical_description |

Solid |

synonyms |

coenzyme A, malyl- malyl-CoA malyl-coenzyme A |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.